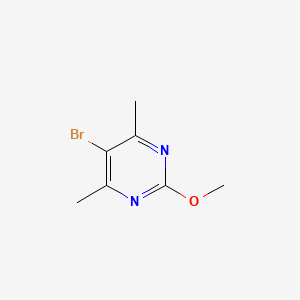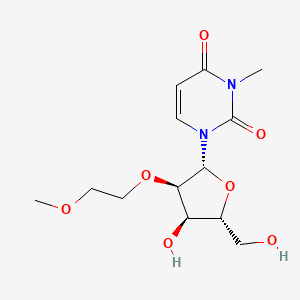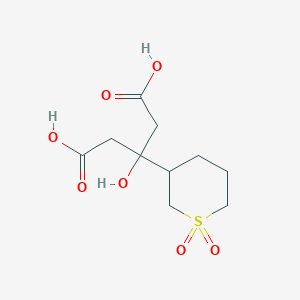
Cycloxydim-3-hydroxy-sulfone-glutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloxydim-3-hydroxy-sulfone-glutaric acid is a chemical compound primarily known for its application in the field of herbicides. It is a metabolite of cycloxydim, a systemic herbicide used to control grass weeds in various crops. This compound is characterized by its molecular formula C₁₀H₁₆O₇S and a molecular weight of 280.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloxydim-3-hydroxy-sulfone-glutaric acid involves multiple steps, starting from the parent compound cycloxydim. The process typically includes oxidation and sulfonation reactions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Cycloxydim-3-hydroxy-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various substitution reactions can occur at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted glutaric acid derivatives.
Scientific Research Applications
Cycloxydim-3-hydroxy-sulfone-glutaric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cycloxydim-3-hydroxy-sulfone-glutaric acid involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the target weeds. The molecular targets and pathways involved are specific to the plant species being treated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cycloxydim-3-hydroxy-sulfone-glutaric acid include:
Cycloxydim: The parent compound, also a systemic herbicide.
Clethodim: Another herbicide with a similar mode of action.
Sethoxydim: A related compound used for controlling grass weeds.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be a potent inhibitor of acetyl-CoA carboxylase. Its stability and effectiveness in various environmental conditions make it a valuable compound in agricultural applications .
Properties
Molecular Formula |
C10H16O7S |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C10H16O7S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-18(16,17)6-7/h7,15H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
PVMXEMADFFDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)

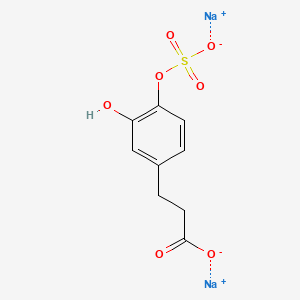

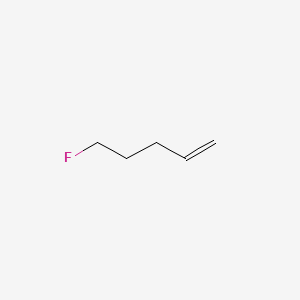
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
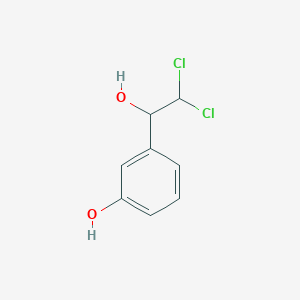
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
